One prominent application of 2-chloro-5-fluoropyrimidine is as a precursor for the synthesis of 5-fluoro-2-substituted pyrimidines. This substitution is achieved through nucleophilic aromatic substitution reactions, where various amines react with the chlorine atom at the 2nd position, replacing it with an amino group (-NH2). The presence of the fluorine atom at the 5th position enhances the reactivity of the molecule towards these reactions. []
These 5-fluoro-2-substituted pyrimidines serve as valuable building blocks for the development of various pharmaceutically relevant compounds. For instance, 5-fluoro-2-aminopyrimidines have been explored for their potential as antimicrobial agents. []
2-Chloro-5-fluoropyrimidine can also act as an intermediate in the synthesis of more complex molecules with diverse biological activities. Here are two specific examples:
The compound 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate in the synthesis of benzamide scaffolds exhibiting potent antagonistic activity against P2X7 receptors. These receptors play a crucial role in various inflammatory and neurodegenerative diseases, making this research area significant for drug discovery. []
2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of 5-fluoro-2-cyano pyrimidine, a key intermediate in the production of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. This compound demonstrates potent inhibitory activity against the JAK2 kinase, a protein implicated in various malignancies, highlighting its potential for cancer therapy development. []
2-Chloro-5-fluoropyrimidine (CAS number 62802-42-0) is a heterocyclic aromatic compound. It belongs to the class of pyrimidines, which are six-membered rings containing two nitrogen atoms at positions 1 and 3. In 2-chloro-5-fluoropyrimidine, a chlorine atom is attached at the second position (C2) of the ring, and a fluorine atom is attached at the fifth position (C5) [, ].
This compound is significant in scientific research due to its potential as a building block for synthesizing various other molecules, particularly those with pharmaceutical applications [, ].
2-Chloro-5-fluoropyrimidine has a planar structure with a delocalized aromatic π-electron system due to the presence of alternating single and double bonds in the ring and the two nitrogen atoms. The electronegative chlorine and fluorine atoms withdraw electron density from the ring, making it slightly electron-deficient, particularly at the carbon atoms where they are attached (C2 and C5) []. This electron deficiency plays a role in the reactivity of the molecule, facilitating nucleophilic aromatic substitution reactions [].
2-Chloro-5-fluoropyrimidine serves as a versatile starting material for various synthetic reactions:
The specific reaction conditions and details for these syntheses will vary depending on the desired end product.
Corrosive;Irritant